Cas no 2060044-50-8 (3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one)

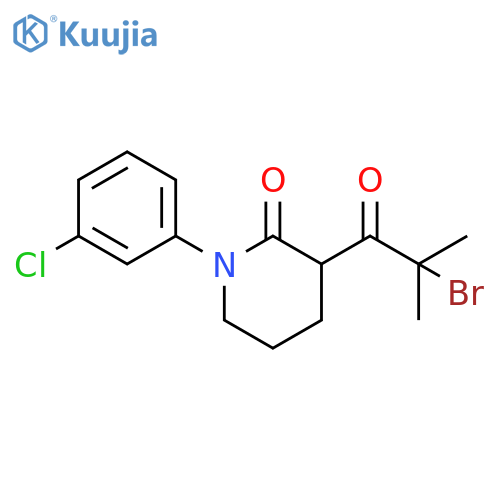

2060044-50-8 structure

商品名:3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one

CAS番号:2060044-50-8

MF:C15H17BrClNO2

メガワット:358.657982587814

MDL:MFCD30487616

CID:5193323

PubChem ID:137702510

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Piperidinone, 3-(2-bromo-2-methyl-1-oxopropyl)-1-(3-chlorophenyl)-

- 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one

-

- MDL: MFCD30487616

- インチ: 1S/C15H17BrClNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3

- InChIKey: RUXCTXXLMILBTN-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC(Cl)=C2)CCCC(C(=O)C(Br)(C)C)C1=O

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329809-0.1g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 0.1g |

$678.0 | 2025-03-18 | |

| Enamine | EN300-329809-2.5g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 2.5g |

$1509.0 | 2025-03-18 | |

| Enamine | EN300-329809-0.05g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 0.05g |

$647.0 | 2025-03-18 | |

| Enamine | EN300-329809-0.5g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 0.5g |

$739.0 | 2025-03-18 | |

| Enamine | EN300-329809-10.0g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 10.0g |

$3315.0 | 2025-03-18 | |

| Enamine | EN300-329809-5g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 5g |

$2235.0 | 2023-09-04 | ||

| Enamine | EN300-329809-5.0g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 5.0g |

$2235.0 | 2025-03-18 | |

| Enamine | EN300-329809-0.25g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 0.25g |

$708.0 | 2025-03-18 | |

| Enamine | EN300-329809-1.0g |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95.0% | 1.0g |

$770.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026999-1g |

3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

2060044-50-8 | 95% | 1g |

¥3808.0 | 2023-03-11 |

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2060044-50-8 (3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量